4-Chloro-2,6-difluorobenzohydrazide
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Overview
Description
4-Chloro-2,6-difluorobenzohydrazide is an organic compound with the molecular formula C7H5ClF2N2O It is a derivative of benzoic acid, where the hydrazide group is substituted at the para position relative to the chlorine atom, and two fluorine atoms are substituted at the ortho positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-difluorobenzohydrazide typically involves the reaction of 4-Chloro-2,6-difluorobenzoic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
4-Chloro-2,6-difluorobenzoic acid+Hydrazine hydrate→this compound+Water
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,6-difluorobenzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydrazide group can be oxidized or reduced to form different functional groups.
Condensation Reactions: The hydrazide group can react with carbonyl compounds to form hydrazones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Condensation Reactions: Carbonyl compounds such as aldehydes or ketones are used, often under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include substituted derivatives where chlorine or fluorine atoms are replaced.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the hydrazide group.
Condensation Reactions: Products include hydrazones, which are useful intermediates in organic synthesis.
Scientific Research Applications
4-Chloro-2,6-difluorobenzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the development of bioactive compounds, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2,6-difluorobenzohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2,6-difluorobenzoic acid: A precursor in the synthesis of 4-Chloro-2,6-difluorobenzohydrazide.
4-Chloro-2,6-difluorobenzaldehyde: Another related compound with similar structural features.
2,6-Dichloro-4-fluorobenzaldehyde: A compound with similar halogen substitution patterns.
Uniqueness
This compound is unique due to the presence of both chlorine and fluorine atoms, which can influence its reactivity and interactions with other molecules. The hydrazide group also provides a versatile functional group for further chemical modifications, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C7H5ClF2N2O |
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Molecular Weight |
206.58 g/mol |
IUPAC Name |
4-chloro-2,6-difluorobenzohydrazide |
InChI |
InChI=1S/C7H5ClF2N2O/c8-3-1-4(9)6(5(10)2-3)7(13)12-11/h1-2H,11H2,(H,12,13) |
InChI Key |
URGFBJRJWVJYTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)NN)F)Cl |
Origin of Product |
United States |
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